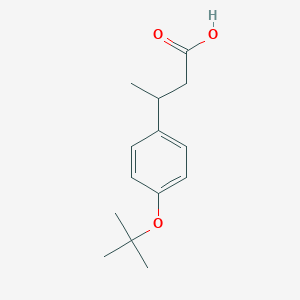

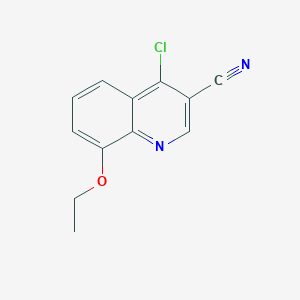

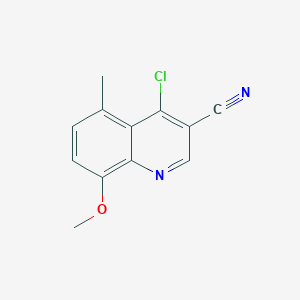

![molecular formula C7H5N3O2 B1323379 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1019108-05-4](/img/structure/B1323379.png)

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

Vue d'ensemble

Description

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. The compound features an imidazo[4,5-b]pyridine core, which is a fused ring system combining an imidazole ring and a pyridine ring. The presence of a carboxylic acid group at the 5-position introduces additional reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been explored through various methods. One approach involves the reaction of 2,3-diaminopyridine with acid chlorides to form different products, including 3H-imidazo[4,5-b]pyridine derivatives. The reaction conditions, such as the use of a base and the solvent benzene, are critical for the formation of these compounds. The structures of the synthesized compounds are confirmed spectroscopically, and the reaction mechanisms have been examined theoretically .

Molecular Structure Analysis

The molecular structure of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid is characterized by the presence of the imidazo[4,5-b]pyridine core. The carboxylic acid functionality introduces polar character and the potential for hydrogen bonding, which can influence the compound's physical properties and reactivity. The structure of related compounds has been determined using spectroscopic methods, and theoretical studies have provided insights into the reaction mechanisms leading to these structures .

Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid can participate in various chemical reactions due to the presence of both the reactive imidazo[4,5-b]pyridine core and the carboxylic acid group. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation, providing a pathway to a wide range of derivatives. The imidazo[4,5-b]pyridine moiety can engage in nucleophilic substitution reactions, palladium-catalyzed amidation, and can act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid are influenced by its molecular structure. The carboxylic acid group is likely to make the compound more soluble in polar solvents and may enable the formation of salts with bases. The heterocyclic core contributes to the compound's stability and potential aromaticity, which can affect its electronic properties. The optical properties of related imidazo[4,5-b]pyridine analogs have been characterized, showing strong UV absorption and fluorescence, which may also be relevant for 3H-imidazo[4,5-b]pyridine-5-carboxylic acid .

Applications De Recherche Scientifique

-

- Imidazo[4,5-b]pyridine derivatives have shown potential in various therapeutic areas due to their structural resemblance with purines .

- They are known to play a crucial role in numerous disease conditions .

- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

- 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .

- The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

- The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

-

- Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .

- Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells .

- They have shown potential in various therapeutic areas due to their structural resemblance with purines .

-

Agrochemicals and Pharmaceuticals

- Imidazo [1,5- a ]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- The synthesis of imidazo [1,5- a ]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo [1,5- a ]pyridine from readily available starting materials .

-

Treatment of GPR81 Associated Disorders

- 3H-Imidazo[4,5-b]pyridin-5-ol derivatives are useful in the treatment of GPR81 associated disorders .

- These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

-

- 3H-Imidazo[4,5-b]pyridin-5-ol derivatives are useful in the treatment of GPR81 associated disorders .

- These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

-

- 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .

- The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Orientations Futures

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIZYWYHXROKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618423 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid | |

CAS RN |

1019108-05-4 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

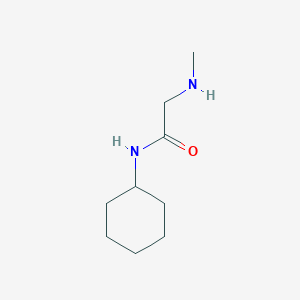

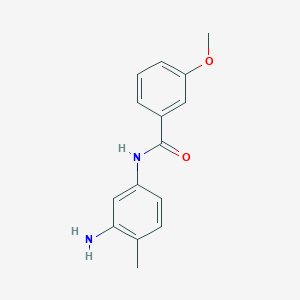

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)